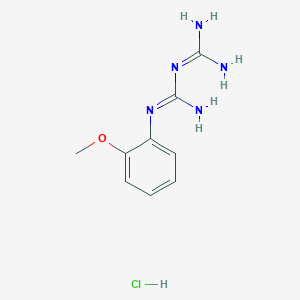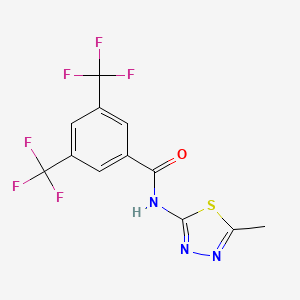
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MTB or MTB-2-24 and is known for its unique chemical structure and properties.
作用機序
The mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. MTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of the NF-κB signaling pathway, which plays a key role in immune responses. These effects may contribute to the anti-inflammatory and anti-tumor properties of MTB.
Biochemical and Physiological Effects:
MTB has been shown to have a range of biochemical and physiological effects in cells and animal models. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the proliferation of cancer cells. MTB has also been shown to have antioxidant properties and to protect against oxidative stress in cells.
実験室実験の利点と制限
MTB has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have a range of biological activities, making it a useful tool for investigating various cellular processes. However, there are also some limitations to its use. MTB is a relatively new compound, and its full range of biological activities and potential therapeutic applications are not yet fully understood. Additionally, the synthesis of MTB is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for research on MTB. One area of interest is the development of novel therapeutic applications for MTB, particularly in the treatment of inflammatory and autoimmune diseases. Another area of interest is the investigation of the underlying mechanisms of MTB's biological activities, particularly its effects on the NF-κB signaling pathway. Additionally, further studies are needed to fully understand the potential advantages and limitations of MTB for use in lab experiments.
合成法
MTB is synthesized through a multistep process involving the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base. The resulting product is then purified through a series of recrystallization steps to obtain the final compound. The synthesis of MTB is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
MTB has been studied extensively for its potential applications in scientific research. It has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. MTB has been used in a variety of research studies to investigate the underlying mechanisms of these effects and to explore its potential therapeutic applications.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N3OS/c1-5-20-21-10(23-5)19-9(22)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-4H,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWABJJXDGCQOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-3,5-bis(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


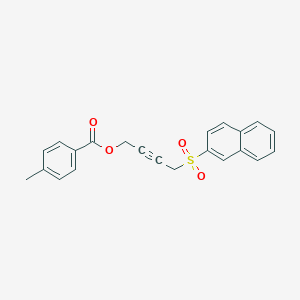
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
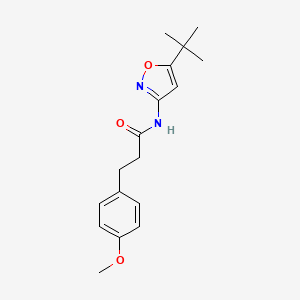
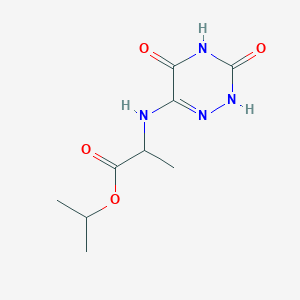
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)

![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
![4-({[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5203408.png)

